2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile
Overview
Description
2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile is an organic compound belonging to the indole family Indoles are significant heterocyclic systems found in many natural products and drugs
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile typically involves the reaction of 4,6-dimethylindole with acetonitrile under specific conditions. One common method is the Sonogashira reaction, which involves coupling an acetoxyaryl iodide with an alkyne, followed by further reactions to introduce the nitrile group .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Sonogashira reactions or other catalytic processes that ensure high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst choice, is crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides can be used under acidic or basic conditions.
Major Products
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile involves its interaction with specific molecular targets. The nitrile group can participate in various biochemical pathways, influencing enzyme activity and cellular processes. The indole ring can interact with biological receptors, modulating their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetonitrile: A closely related compound with similar chemical properties.
4-Methoxyindole-3-acetonitrile: Another derivative with a methoxy group, affecting its reactivity and applications.
Uniqueness
2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile is unique due to the presence of two methyl groups on the indole ring, which can influence its chemical reactivity and biological activity. This structural feature can make it more selective in certain reactions and applications compared to its analogs.
Properties
Molecular Formula |
C12H12N2 |
---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-(4,6-dimethyl-1H-indol-3-yl)acetonitrile |
InChI |
InChI=1S/C12H12N2/c1-8-5-9(2)12-10(3-4-13)7-14-11(12)6-8/h5-7,14H,3H2,1-2H3 |
InChI Key |
FYDQGIIRHVCOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC=C2CC#N)C |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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